Galangin 3-methyl ether
Overview
Description
Mechanism of Action
Target of Action
Galangin 3-methyl ether, also known as 3-O-Methylgalangin, is a natural flavonoid compound that primarily targets bacteria and fungi , exhibiting strong antibacterial and antifungal effects . It also inhibits pancreatic lipase , an enzyme crucial for the digestion of dietary fats .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. For instance, it has inhibitory effects on Pseudomonas aeruginosa , a common bacterium associated with infections . The exact molecular interactions between this compound and its targets are still under investigation.
Biochemical Pathways
this compound is a derivative of Galangin (GA), a polyphenolic compound that belongs to the category of flavanol . GA is known to modulate various biochemical pathways, including the NF-κB and Nrf2/CREB signalling pathways , which are involved in inflammation and oxidative stress . It also inhibits the Akt/PI3K/mTOR pathway, NF-kB, and MAPK pathways , which are crucial for cell proliferation and survival . .
Pharmacokinetics
Galangin, the parent compound of this compound, is metabolized preferentially by glucuronide conjugation rather than sulfation and oxidation reactions . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily include the inhibition of bacterial and fungal growth, as well as the suppression of pancreatic lipase activity . This leads to its antibacterial, antifungal, and potential anti-obesity effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s bioavailability and biological activity can be influenced by its structural class, degree of hydroxylation, conjugations, and polymerization . .
Biochemical Analysis
Biochemical Properties
Galangin 3-methyl ether plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits pancreatic lipase, an enzyme critical for the digestion of dietary fats . Additionally, this compound exhibits antibacterial activity by interacting with bacterial cell membranes, leading to increased permeability and subsequent cell death . The compound also interacts with proteins involved in oxidative stress responses, thereby exerting antioxidant effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to induce apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways . This compound upregulates pro-apoptotic proteins such as Bax and DR5, leading to the activation of caspases . Furthermore, this compound modulates cell signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival . It also affects cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits enzymes such as pancreatic lipase, thereby reducing lipid digestion . The compound also interacts with DNA and RNA, leading to changes in gene expression . Additionally, this compound modulates the activity of transcription factors like NF-κB, resulting in altered expression of genes involved in inflammation and apoptosis . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and upregulate antioxidant enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that this compound can induce long-term changes in cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have demonstrated that the compound’s effects on cellular metabolism and signaling pathways can persist for several days after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . Studies have shown that the compound’s efficacy in reducing inflammation and oxidative stress is dose-dependent, with higher doses providing more significant effects . Threshold effects have also been observed, where doses below a certain level do not produce noticeable biological effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through glucuronidation, a process that enhances its solubility and facilitates excretion . The compound also undergoes oxidation to form kaempferol, another bioactive flavonoid . Enzymes such as UDP-glucuronosyltransferases play a key role in the metabolism of this compound . Additionally, the compound affects metabolic flux by inhibiting glycolysis and promoting oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization within cells is influenced by its interactions with cellular membranes and organelles . Studies have shown that this compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It also accumulates in the mitochondria, where it influences cellular metabolism and induces apoptosis . Post-translational modifications, such as phosphorylation, may affect the compound’s localization and activity within cells . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galangin 3-methyl ether can be synthesized through the methylation of galangin. One common method involves the use of methyl iodide and a base such as potassium carbonate in a suitable solvent like acetone . The reaction is typically carried out under reflux conditions for several hours to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as the rhizome of Alpinia officinarum . The extraction process includes steps like solvent extraction, filtration, and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Galangin 3-methyl ether can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced flavonoid derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Oxidized flavonoid derivatives.
Reduction: Reduced flavonoid derivatives.
Substitution: Substituted flavonoid compounds.
Scientific Research Applications
Galangin 3-methyl ether has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various flavonoid derivatives.
Biology: The compound exhibits significant antibacterial and antifungal activities.
Medicine: It has shown potential in anticancer research due to its cytotoxic effects on cancer cell lines.
Industry: this compound is used in the development of natural antibacterial agents and preservatives.
Comparison with Similar Compounds
Galangin: The parent compound of Galangin 3-methyl ether, known for its antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with similar antioxidant and anticancer activities.
Quercetin: A well-known flavonoid with strong antioxidant and anti-inflammatory effects.
Uniqueness: Galangin 3-methyl ether is unique due to its specific methylation at the 3-position, which enhances its lipophilicity and bioavailability compared to its parent compound, Galangin . This modification also contributes to its distinct biological activities, such as stronger antibacterial and pancreatic lipase inhibitory effects .
Properties
IUPAC Name |
5,7-dihydroxy-3-methoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-16-14(19)13-11(18)7-10(17)8-12(13)21-15(16)9-5-3-2-4-6-9/h2-8,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYISDADPVOHJBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216823 | |
Record name | 3-O-Methylgalangin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,7-Dihydroxy-3-methoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6665-74-3 | |
Record name | Galangin 3-methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6665-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-O-Methylgalangin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Methylgalangin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-METHYLGALANGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02887TX99X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5,7-Dihydroxy-3-methoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 °C | |
Record name | 5,7-Dihydroxy-3-methoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential mechanisms of action of Galangin 3-methyl ether in treating diseases?
A: While specific mechanisms are still under investigation, research suggests that this compound might exert its effects by interacting with various signaling pathways within cells. A study using network pharmacology analysis indicated that this compound could potentially target pathways like PI3K-Akt, FoxO, and IL-17 signaling pathways, which are known to be involved in inflammatory responses and cell survival. [] Further research is needed to confirm these interactions and elucidate the precise mechanisms involved.
Q2: What is the structural characterization of this compound?
A: this compound is a flavonoid, a class of plant secondary metabolites. Its molecular formula is C16H12O5, and its molecular weight is 284.26 g/mol. Structural elucidation is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ]
Q3: What are the sources of this compound?
A: this compound has been isolated from various plant sources, including Lychnophora markgravii, Lychnophora staavioides, Eremophila species, and the epicuticular layer of leaves from certain Gaultheria species. [, , , ] These plants are known to produce a variety of flavonoid compounds.
Q4: Has this compound shown activity against any parasites?
A: Yes, research indicates that this compound exhibits activity against Leishmania amazonensis amastigotes, a parasite responsible for leishmaniasis. [] This finding suggests its potential as a starting point for developing new antiparasitic agents.
Q5: Are there any studies investigating the potential of this compound as an insecticide?
A: Research suggests that this compound might contribute to the insecticidal properties of certain plant extracts. A study on Alpinia officinarum extracts found that while this compound itself showed moderate feeding deterrent activity against Tribolium castaneum (red flour beetle), other components in the extract, like benzylacetone, exhibited stronger insecticidal effects. [] This suggests that this compound, in combination with other compounds, might play a role in the plant's defense mechanisms.
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